7-bromo-5-chloro-1H-indole-2-carboxylic acid

Description

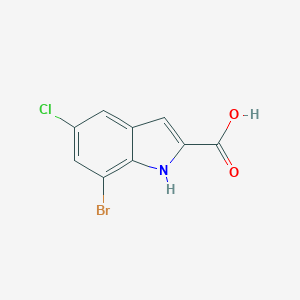

Properties

IUPAC Name |

7-bromo-5-chloro-1H-indole-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrClNO2/c10-6-3-5(11)1-4-2-7(9(13)14)12-8(4)6/h1-3,12H,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYDTYDQJHCQVAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(NC2=C(C=C1Cl)Br)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201256523 |

Source

|

| Record name | 7-Bromo-5-chloro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.50 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952959-39-6 |

Source

|

| Record name | 7-Bromo-5-chloro-1H-indole-2-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952959-39-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Bromo-5-chloro-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201256523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

An In-depth Technical Guide to the Synthesis of 7-bromo-5-chloro-1H-indole-2-carboxylic acid

This technical guide provides a comprehensive overview of a proposed synthetic pathway for 7-bromo-5-chloro-1H-indole-2-carboxylic acid, a halogenated indole derivative with potential applications in medicinal chemistry and drug development. The synthesis is designed for researchers, scientists, and professionals in the field of organic and medicinal chemistry.

Introduction

Indole-2-carboxylic acids are a pivotal class of heterocyclic compounds that form the core structure of numerous biologically active molecules. The introduction of halogen substituents, such as bromine and chlorine, onto the indole scaffold can significantly modulate the physicochemical and pharmacological properties of the parent molecule, often leading to enhanced potency and selectivity for various biological targets. This guide outlines a robust and efficient multi-step synthesis for the preparation of 7-bromo-5-chloro-1H-indole-2-carboxylic acid, starting from the commercially available 2-bromo-4-chloroaniline. The synthetic strategy is centered around the well-established Fischer indole synthesis, a reliable method for the construction of the indole ring system.

Overall Synthesis Pathway

The proposed synthesis of 7-bromo-5-chloro-1H-indole-2-carboxylic acid is a three-step process:

-

Synthesis of (2-bromo-4-chlorophenyl)hydrazine (2) from 2-bromo-4-chloroaniline (1) via diazotization followed by reduction.

-

Fischer Indole Synthesis of ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate (4) from (2-bromo-4-chlorophenyl)hydrazine (2) and ethyl pyruvate (3).

-

Hydrolysis of the ethyl ester (4) to the final product, 7-bromo-5-chloro-1H-indole-2-carboxylic acid (5).

Experimental Protocols

The following are detailed experimental protocols for each step of the synthesis. These protocols are based on established procedures for analogous reactions and may require optimization for this specific substrate.

Step 1: Synthesis of (2-bromo-4-chlorophenyl)hydrazine (2)

This procedure involves the diazotization of 2-bromo-4-chloroaniline followed by reduction of the resulting diazonium salt.

-

Materials:

-

2-bromo-4-chloroaniline (1)

-

Concentrated hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Sodium sulfite (Na₂SO₃) or Stannous chloride (SnCl₂)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Ice

-

-

Procedure:

-

A solution of 2-bromo-4-chloroaniline (1.0 eq) in concentrated hydrochloric acid is prepared and cooled to 0-5 °C in an ice-salt bath.

-

A solution of sodium nitrite (1.1 eq) in water is added dropwise to the aniline solution, maintaining the temperature below 5 °C. The reaction mixture is stirred for 30 minutes at this temperature to ensure complete formation of the diazonium salt.

-

In a separate flask, a solution of sodium sulfite (3.0 eq) in water is prepared and cooled to 0 °C.

-

The cold diazonium salt solution is slowly added to the sodium sulfite solution with vigorous stirring, keeping the temperature below 10 °C.

-

After the addition is complete, the reaction mixture is stirred for an additional 2 hours at room temperature.

-

The reaction mixture is then made alkaline by the addition of a concentrated sodium hydroxide solution.

-

The product, (2-bromo-4-chlorophenyl)hydrazine, is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization.

-

Step 2: Fischer Indole Synthesis of Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate (4)

This step involves the acid-catalyzed cyclization of the synthesized hydrazine with ethyl pyruvate.

-

Materials:

-

(2-bromo-4-chlorophenyl)hydrazine (2)

-

Ethyl pyruvate (3)

-

Ethanol (absolute)

-

Concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

-

Procedure:

-

A solution of (2-bromo-4-chlorophenyl)hydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in absolute ethanol is prepared in a round-bottom flask.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the solution.

-

The reaction mixture is heated to reflux and the progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and the ethanol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize the acid.

-

The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

-

The crude product, ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate, can be purified by column chromatography on silica gel.

-

Step 3: Hydrolysis of Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate (4)

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

-

Materials:

-

Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate (4)

-

Ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

-

Procedure:

-

The ethyl ester (1.0 eq) is dissolved in a mixture of ethanol and water.

-

A solution of sodium hydroxide (3.0 eq) in water is added to the ester solution.

-

The mixture is heated to reflux until the hydrolysis is complete, as monitored by TLC.

-

After cooling to room temperature, the ethanol is removed under reduced pressure.

-

The aqueous solution is then cooled in an ice bath and acidified to a pH of approximately 2-3 by the dropwise addition of concentrated hydrochloric acid.

-

The precipitated solid, 7-bromo-5-chloro-1H-indole-2-carboxylic acid, is collected by filtration, washed with cold water, and dried under vacuum.

-

Quantitative Data Summary

The following table summarizes the expected yields for each step of the synthesis, based on literature precedents for similar reactions. Actual yields may vary depending on the specific reaction conditions and purification methods employed.

| Step | Starting Material(s) | Product | Catalyst/Reagents | Solvent | Temperature | Typical Yield (%) |

| 1 | 2-bromo-4-chloroaniline | (2-bromo-4-chlorophenyl)hydrazine | NaNO₂, HCl, Na₂SO₃ | Water | 0-25 °C | 70-85 |

| 2 | (2-bromo-4-chlorophenyl)hydrazine, Ethyl pyruvate | Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate | H₂SO₄ or PPA | Ethanol | Reflux | 60-75 |

| 3 | Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate | 7-bromo-5-chloro-1H-indole-2-carboxylic acid | NaOH, HCl | Ethanol/Water | Reflux | 85-95 |

Experimental Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of 7-bromo-5-chloro-1H-indole-2-carboxylic acid.

Conclusion

This technical guide provides a detailed and actionable synthetic route for the preparation of 7-bromo-5-chloro-1H-indole-2-carboxylic acid. The proposed pathway utilizes the robust Fischer indole synthesis and starts from a readily available starting material. The provided experimental protocols and data offer a solid foundation for researchers to synthesize this and other similarly substituted indole derivatives for further investigation in drug discovery and materials science. As with any chemical synthesis, appropriate safety precautions should be taken, and all reactions should be performed in a well-ventilated fume hood.

A Technical Guide to 7-Bromo-5-chloro-1H-indole-2-carboxylic Acid: Physicochemical Properties and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties, synthetic approaches, and potential biological significance of the novel heterocyclic compound, 7-bromo-5-chloro-1H-indole-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document incorporates predicted values and data from closely related analogs to offer a thorough assessment for research and development purposes.

Core Physicochemical Properties

7-Bromo-5-chloro-1H-indole-2-carboxylic acid, identified by the CAS number 952959-39-6, is a halogenated derivative of indole-2-carboxylic acid. Its structure suggests potential applications in medicinal chemistry, as the indole scaffold is a common feature in many biologically active compounds.

Table 1: Physicochemical Data for 7-bromo-5-chloro-1H-indole-2-carboxylic acid and Related Analogs

| Property | 7-bromo-5-chloro-1H-indole-2-carboxylic acid | 5-bromo-7-chloro-1H-indole-2-carboxylic acid (Isomer) | 5-bromoindole-2-carboxylic acid (Analog) |

| CAS Number | 952959-39-6 | 383132-31-8 | 7254-19-5 |

| Molecular Formula | C₉H₅BrClNO₂ | C₉H₅BrClNO₂ | C₉H₆BrNO₂ |

| Molecular Weight | 274.50 g/mol | 274.50 g/mol | 240.05 g/mol |

| Appearance | White powder | Not specified | Solid |

| Melting Point | No data available | Not specified | 280-294 °C[1] |

| Boiling Point | No data available | 494.4±40.0 °C (Predicted)[2] | Not specified |

| pKa | No data available | 4.03±0.30 (Predicted)[2] | Not specified |

| Solubility | No data available | No data available | No data available |

Note: The lack of specific experimental data for 7-bromo-5-chloro-1H-indole-2-carboxylic acid necessitates the use of predicted values and data from its isomer and a related analog for comparative purposes.

Experimental Protocols

General Synthesis of Halo-substituted Indole-2-carboxylic Acids

A common route for the synthesis of substituted indole-2-carboxylic acids is through the Fischer indole synthesis, followed by halogenation and hydrolysis of the corresponding ester.

Diagram 1: Generalized Fischer Indole Synthesis Workflow

Caption: Generalized workflow for the Fischer indole synthesis of halo-substituted indole-2-carboxylic acids.

Methodology:

-

Fischer Indole Synthesis: A substituted phenylhydrazine is reacted with pyruvic acid in the presence of an acid catalyst (e.g., sulfuric acid) to form the corresponding indole-2-carboxylic acid ester.

-

Halogenation: The resulting ester is then treated with a suitable halogenating agent, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS), to introduce the desired halogen atoms onto the indole ring.

-

Hydrolysis: The halo-substituted ester is subsequently hydrolyzed, typically using a base like sodium hydroxide, to yield the final halo-substituted indole-2-carboxylic acid.

Determination of Physicochemical Properties

Standard analytical techniques can be employed to characterize the physicochemical properties of the synthesized compound.

Diagram 2: Experimental Workflow for Physicochemical Characterization

Caption: General experimental workflow for the physicochemical characterization of a synthesized compound.

Methodologies:

-

Melting Point: Determined using a standard melting point apparatus.

-

Solubility: The equilibrium solubility can be determined using the shake-flask method in various solvents (e.g., water, ethanol, DMSO).

-

pKa: Potentiometric titration is a common method for determining the acid dissociation constant.

-

LogP: The octanol-water partition coefficient (LogP) can be determined using the shake-flask method followed by quantification of the compound in each phase.

-

Structural Analysis: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for confirming the chemical structure and purity of the synthesized compound.

Potential Biological Significance and Signaling Pathways

While no specific biological activities have been reported for 7-bromo-5-chloro-1H-indole-2-carboxylic acid, derivatives of closely related bromo- and chloro-substituted indole-2-carboxylic acids have shown promise as inhibitors of various enzymes, suggesting potential therapeutic applications. For instance, certain substituted indole-2-carboxylic acid derivatives have been investigated as inhibitors of HIV-1 integrase and as anticancer agents targeting kinases like EGFR.[3][4]

Diagram 3: Representative Kinase Inhibition Signaling Pathway

Caption: A representative signaling pathway illustrating the potential mechanism of action of indole-2-carboxylic acid derivatives as kinase inhibitors.

This pathway illustrates how a derivative of 7-bromo-5-chloro-1H-indole-2-carboxylic acid could potentially inhibit a receptor tyrosine kinase like EGFR. By blocking the kinase activity, the downstream signaling cascade that promotes cell proliferation and survival is disrupted, which is a key strategy in cancer therapy.

Conclusion

7-Bromo-5-chloro-1H-indole-2-carboxylic acid represents a novel compound with potential for further investigation in the field of drug discovery. While specific experimental data is currently limited, the information on related compounds provides a solid foundation for future research. The synthetic and analytical protocols outlined in this guide can serve as a starting point for the preparation and characterization of this molecule. Furthermore, the exploration of its biological activities, particularly in the context of kinase and viral enzyme inhibition, is a promising avenue for the development of new therapeutic agents.

References

In-Depth Technical Guide: 7-bromo-5-chloro-1H-indole-2-carboxylic acid

CAS Number: 952959-39-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 7-bromo-5-chloro-1H-indole-2-carboxylic acid, a halogenated indole derivative of interest in medicinal chemistry and drug discovery. While specific biological data for this compound is limited in publicly accessible literature, this guide extrapolates from structurally similar indole-2-carboxylic acids to detail its physicochemical properties, propose a viable synthetic route, and discuss its potential as a scaffold for developing novel therapeutics, particularly as kinase inhibitors.

Physicochemical Properties

7-bromo-5-chloro-1H-indole-2-carboxylic acid is a heterocyclic compound with the molecular formula C₉H₅BrClNO₂. Its structure features a bicyclic indole core substituted with a bromine atom at the 7-position, a chlorine atom at the 5-position, and a carboxylic acid group at the 2-position. These functional groups provide multiple reaction sites for chemical modification, making it a versatile building block in organic synthesis.

| Property | Value |

| CAS Number | 952959-39-6 |

| Molecular Formula | C₉H₅BrClNO₂ |

| Molecular Weight | 274.50 g/mol |

| Appearance | White to off-white powder |

| Purity | Typically >97% |

| Storage | Store in a cool, dry place away from light |

Proposed Synthesis

A common and effective method for the synthesis of substituted indole-2-carboxylic acids is the Fischer indole synthesis. This involves the reaction of a substituted phenylhydrazine with an α-keto acid, followed by cyclization under acidic conditions. For 7-bromo-5-chloro-1H-indole-2-carboxylic acid, the proposed starting materials would be (3-bromo-5-chlorophenyl)hydrazine and pyruvic acid.

Experimental Protocol: Proposed Fischer Indole Synthesis

Materials:

-

(3-bromo-5-chlorophenyl)hydrazine

-

Pyruvic acid

-

Glacial acetic acid

-

Ethanol

-

Hydrochloric acid (concentrated)

-

Sodium hydroxide

-

Diatomaceous earth

Procedure:

-

Hydrazone Formation: A solution of (3-bromo-5-chlorophenyl)hydrazine (1.0 eq) in ethanol is prepared. To this, pyruvic acid (1.1 eq) is added dropwise with stirring. The reaction mixture is heated to reflux for 2-4 hours to form the corresponding phenylhydrazone. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Cyclization: After cooling, the solvent is removed under reduced pressure. The resulting crude hydrazone is then treated with a cyclizing agent, such as glacial acetic acid or a mixture of acetic acid and concentrated hydrochloric acid. The mixture is heated to reflux for 4-8 hours.

-

Work-up and Purification: The reaction mixture is cooled and poured into ice-water, leading to the precipitation of the crude product. The precipitate is collected by filtration, washed with water, and then redissolved in an aqueous solution of sodium hydroxide. The solution is filtered through diatomaceous earth to remove insoluble impurities. The filtrate is then acidified with hydrochloric acid to a pH of 2-3 to precipitate the purified 7-bromo-5-chloro-1H-indole-2-carboxylic acid. The solid is collected by filtration, washed with water, and dried under vacuum.

Potential Biological Activity and Signaling Pathways

Derivatives of indole-2-carboxylic acid are widely investigated as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in diseases like cancer. The halogen substitutions at the 5 and 7 positions of the indole ring can enhance binding affinity and selectivity for the ATP-binding pocket of specific kinases through halogen bonding and hydrophobic interactions.

While the specific targets of 7-bromo-5-chloro-1H-indole-2-carboxylic acid are not yet reported, it is plausible that its derivatives could act as inhibitors of receptor tyrosine kinases (RTKs) such as VEGFR or EGFR, or intracellular kinases like those in the MAPK/ERK pathway. Inhibition of these pathways can block cancer cell proliferation, survival, and angiogenesis.

Hypothetical Mechanism of Action: Kinase Inhibition

General Experimental Protocols for Biological Evaluation

The following are generalized protocols for assessing the potential anticancer activity of derivatives of 7-bromo-5-chloro-1H-indole-2-carboxylic acid.

In Vitro Kinase Inhibition Assay (General Protocol)

This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.

Materials:

-

Recombinant human kinase

-

Kinase-specific substrate peptide

-

ATP (Adenosine triphosphate)

-

Kinase buffer

-

Test compound (dissolved in DMSO)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

Microplate reader

Procedure:

-

Reaction Setup: In a 96-well plate, add the kinase buffer, the test compound at various concentrations, and the recombinant kinase.

-

Initiation of Reaction: Start the kinase reaction by adding a mixture of the substrate peptide and ATP.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Detection of Activity: Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luminescence-based detection method.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the kinase activity.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell line (e.g., A549, HUVEC)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Test compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the GI₅₀ (concentration for 50% growth inhibition) or IC₅₀ (concentration for 50% inhibition of proliferation) value.

Conclusion

7-bromo-5-chloro-1H-indole-2-carboxylic acid is a promising scaffold for the development of novel therapeutic agents. Its halogenated indole core is a key feature in many known kinase inhibitors. While further research is needed to elucidate the specific biological targets and activities of this compound and its derivatives, the synthetic and screening methodologies outlined in this guide provide a solid foundation for its exploration in drug discovery programs. The versatility of its structure allows for the generation of diverse chemical libraries, increasing the potential for identifying potent and selective drug candidates.

The Multifaceted Biological Activities of Halogenated Indole-2-Carboxylic Acids: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Halogenation of the indole ring, particularly at the 2-position with a carboxylic acid moiety, has emerged as a powerful strategy for modulating the biological activity of these molecules. This technical guide provides an in-depth exploration of the diverse biological activities of halogenated indole-2-carboxylic acids, focusing on their anticancer, antiviral, and antimicrobial properties. We present a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.

Anticancer Activity

Halogenated indole-2-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, primarily through the inhibition of key signaling pathways involved in cell proliferation and survival.

Quantitative Anticancer Activity Data

The antiproliferative activity of various halogenated indole-2-carboxamides has been evaluated against a panel of human cancer cell lines. The half-maximal growth inhibition (GI₅₀) and inhibitory concentration (IC₅₀) values are summarized in the tables below.

Table 1: Antiproliferative Activity (GI₅₀, µM) of Halogenated Indole-2-Carboxamides

| Compound ID | R¹ | R² | R³ | R⁴ | A-549 (Lung) | MCF-7 (Breast) | Panc-1 (Pancreatic) | HT-29 (Colon) | Mean GI₅₀ |

| 5e | Cl | H | H | 2-methylpyrrolidin-1-yl | 0.95 | 0.80 | 1.00 | 1.05 | 0.95 |

| Doxorubicin | - | - | - | - | 1.20 | 0.90 | 1.40 | 0.80 | 1.10 |

Data sourced from a study on indole-2-carboxamides as EGFR/CDK2 dual inhibitors.[1]

Table 2: EGFR and CDK2 Inhibitory Activity of Selected Halogenated Indole-2-Carboxamides

| Compound ID | EGFR IC₅₀ (µM) | CDK2 IC₅₀ (µM) |

| 5e | 0.15 | 0.25 |

Data sourced from a study on indole-2-carboxamides as EGFR/CDK2 dual inhibitors.[1]

Signaling Pathway: EGFR/CDK2 Inhibition

Many halogenated indole-2-carboxylic acid derivatives exert their anticancer effects by dually inhibiting Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling cascades like the RAS-RAF-MEK-ERK pathway, promoting cell proliferation and survival.[2][3][4] CDK2 is a key regulator of the cell cycle, particularly the G1 to S phase transition. By inhibiting both targets, these compounds can synergistically suppress cancer cell growth and induce apoptosis.[2]

Experimental Protocol: MTT Assay for Antiproliferative Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[5][6][7][8]

Materials:

-

96-well microtiter plates

-

Cancer cell lines (e.g., A-549, MCF-7, Panc-1, HT-29)

-

Culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Halogenated indole-2-carboxylic acid derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of the halogenated indole-2-carboxylic acid derivatives and a vehicle control (DMSO). Incubate for 48-72 hours.

-

MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[8]

-

Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[6][7]

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicle control and determine the GI₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.

Antiviral Activity

Derivatives of halogenated indole-2-carboxylic acid have been identified as potent inhibitors of viral enzymes, particularly HIV-1 integrase.

Quantitative Antiviral Activity Data

The inhibitory activity of these compounds against HIV-1 integrase is a key measure of their antiviral potential.

Table 3: HIV-1 Integrase Inhibitory Activity of Halogenated Indole-2-Carboxylic Acid Derivatives

| Compound ID | R¹ | R² | R³ | R⁴ | Integrase IC₅₀ (µM) |

| 3 | H | H | H | H | - |

| 15 | H | H | p-trifluorophenyl | H | 1.23 |

| 17b | H | H | p-trifluorophenyl | 2,4-difluorophenylamino | 1.05 |

| 18 | H | H | o-fluorophenyl | H | 1.01 |

| 20a | H | H | o-fluorophenyl | 3-fluoro-4-methoxyphenylamino | 0.13 |

| 20b | H | H | o-fluorophenyl | 2,4-difluorophenylamino | 1.70 |

Data sourced from a study on indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors.[9][10]

Mechanism of Action: HIV-1 Integrase Inhibition

HIV-1 integrase is a crucial enzyme for the replication of the human immunodeficiency virus. It catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. Halogenated indole-2-carboxylic acids inhibit the strand transfer step.[9][10][11] The mechanism of inhibition involves the chelation of two essential Mg²⁺ ions within the active site of the integrase by the indole core and the C2 carboxyl group.[9][10] Additionally, the halogenated phenyl groups introduced at the C6 position of the indole core can form π-π stacking interactions with the viral DNA, further enhancing the binding affinity and inhibitory activity.[9][12][13]

Experimental Protocol: HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of the HIV-1 integrase reaction.

Materials:

-

Recombinant HIV-1 integrase enzyme

-

Donor DNA (biotin-labeled oligonucleotide corresponding to the U5 end of HIV-1 LTR)

-

Target DNA (dUTP-digoxigenin-labeled oligonucleotide)

-

Streptavidin-coated microplates

-

Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP)

-

HRP substrate (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Plate Coating: Coat streptavidin-coated microplates with the biotin-labeled donor DNA.

-

Integrase Binding: Add recombinant HIV-1 integrase to the wells and incubate to allow binding to the donor DNA.

-

Inhibitor Addition: Add serial dilutions of the halogenated indole-2-carboxylic acid derivatives to the wells.

-

Strand Transfer Reaction: Add the digoxigenin-labeled target DNA to initiate the strand transfer reaction and incubate.

-

Detection: Add anti-digoxigenin-HRP conjugate, followed by the HRP substrate. The amount of integrated target DNA is proportional to the color development.

-

Measurement: Stop the reaction and measure the absorbance at 450 nm.

-

Data Analysis: Calculate the percent inhibition of integrase activity for each compound concentration and determine the IC₅₀ value.

Antimicrobial and Antifungal Activity

Multi-halogenated indoles, while not exclusively indole-2-carboxylic acids, demonstrate the potent antimicrobial and antifungal properties of the halogenated indole scaffold.

Quantitative Antimicrobial and Antifungal Activity Data

The minimum inhibitory concentration (MIC) is the primary measure of the antimicrobial and antifungal efficacy of these compounds.

Table 4: Antimicrobial Activity (MIC, µg/mL) of Multi-Halogenated Indoles against Staphylococcus aureus

| Compound ID | Halogenation Pattern | S. aureus MIC (µg/mL) |

| 6-bromo-4-iodoindole | 6-Br, 4-I | 20-30 |

| 4-bromo-6-chloroindole | 4-Br, 6-Cl | 20-30 |

| Gentamicin | - | 20-30 |

Data sourced from a study on multi-halogenated indoles as antimicrobial agents.[14][15]

Table 5: Antifungal Activity (MIC, µg/mL) of Di-Halogenated Indoles against Candida Species

| Compound ID | Candida albicans MIC (µg/mL) | Candida auris MIC (µg/mL) | Candida glabrata MIC (µg/mL) |

| 4,6-dibromoindole | 10-50 | 10-50 | 10-50 |

| 5-bromo-4-chloroindole | 10-50 | 10-50 | 10-50 |

| Ketoconazole | 25-400 | 25-400 | 25-400 |

| Miconazole | 10-50 | 10-50 | 10-50 |

Data sourced from a study on the antifungal activities of multi-halogenated indoles.[7]

Mechanism of Action: Disruption of Quorum Sensing and Induction of Oxidative Stress

Halogenated indoles exhibit their antimicrobial effects through a multi-target mechanism. In bacteria like Staphylococcus aureus, they can disrupt the accessory gene regulator (Agr) quorum-sensing system.[9][12] This system regulates the expression of virulence factors. By downregulating key genes such as agrA, RNAIII, hla (α-hemolysin), and nuc1 (nuclease), these compounds can inhibit biofilm formation and reduce virulence.[14][15] Furthermore, they have been shown to induce the generation of intracellular reactive oxygen species (ROS), leading to oxidative stress and bacterial cell death.[14][15]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[1][16]

Materials:

-

96-well microtiter plates

-

Bacterial or fungal strains

-

Culture medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Halogenated indole compounds (dissolved in DMSO)

-

Positive control antibiotic/antifungal

-

Microplate reader or visual inspection

Procedure:

-

Serial Dilution: Prepare a two-fold serial dilution of the halogenated indole compounds in the culture medium in a 96-well plate.

-

Inoculation: Add a standardized inoculum of the microorganism to each well.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.[10]

Conclusion

Halogenated indole-2-carboxylic acids and related halogenated indole derivatives represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their ability to potently inhibit key targets in cancer, viral infections, and microbial pathogenesis underscores their potential for the development of novel therapeutics. The quantitative data, detailed experimental protocols, and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the discovery and development of new drugs based on this privileged chemical scaffold. Further exploration of structure-activity relationships and optimization of pharmacokinetic properties will be crucial in translating the therapeutic potential of these compounds into clinical applications.

References

- 1. Minimum Inhibitory Concentration | Overview & Determining Methods | Study.com [study.com]

- 2. Synergistic anticancer effect by targeting CDK2 and EGFR–ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 4. rupress.org [rupress.org]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Frontiers | Quorum-sensing regulation in staphylococci—an overview [frontiersin.org]

- 10. bmglabtech.com [bmglabtech.com]

- 11. Quorum sensing in Staphylococcus infections - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cooperation, Quorum Sensing, and Evolution of Virulence in Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 13. files.core.ac.uk [files.core.ac.uk]

- 14. Control of Staphylococcus aureus Quorum Sensing by a Membrane-Embedded Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio.libretexts.org [bio.libretexts.org]

- 16. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

Discovery of 7-bromo-5-chloro-1H-indole-2-carboxylic acid

An In-depth Technical Guide to 7-bromo-5-chloro-1H-indole-2-carboxylic Acid

Introduction

7-bromo-5-chloro-1H-indole-2-carboxylic acid is a halogenated heterocyclic compound belonging to the indole family. The indole scaffold is a prominent feature in numerous biologically active molecules and approved pharmaceuticals. The presence of a carboxylic acid group at the 2-position and bromo and chloro substituents on the benzene ring provides versatile handles for chemical modifications, making it a valuable building block in medicinal chemistry and drug discovery. Derivatives of substituted indole-2-carboxylic acids have shown potential as inhibitors of various enzymes and receptors, leading to their investigation in therapeutic areas such as oncology, virology, and bacteriology.[1][2][3][4] This guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental considerations for 7-bromo-5-chloro-1H-indole-2-carboxylic acid, aimed at researchers and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties for 7-bromo-5-chloro-1H-indole-2-carboxylic acid is presented below.

| Property | Value |

| CAS Number | 952959-39-6[5] |

| Molecular Formula | C₉H₅BrClNO₂ |

| Molecular Weight | 274.50 g/mol |

| SMILES | O=C(C(N1)=CC2=C1C(Br)=CC(Cl)=C2)O[5] |

| Appearance | Solid (predicted) |

| Boiling Point | No data available |

| Melting Point | No data available |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |

| Storage | Store at -20°C for long-term stability |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

A potential synthetic route could start from a commercially available di-substituted aniline, which undergoes a Japp-Klingemann or Fischer indole synthesis to form the corresponding ethyl indole-2-carboxylate, followed by hydrolysis to yield the final carboxylic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 952959-39-6|7-Bromo-5-chloro-1H-indole-2-carboxylic acid|BLD Pharm [bldpharm.com]

Spectroscopic and Chromatographic Profile of 7-bromo-5-chloro-1H-indole-2-carboxylic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic and chromatographic data for the compound 7-bromo-5-chloro-1H-indole-2-carboxylic acid. Due to the limited availability of directly published experimental data for this specific molecule, this document compiles predicted spectroscopic values and representative experimental protocols based on established methods for analogous indole-2-carboxylic acid derivatives. The information herein is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, drug discovery, and analytical sciences, aiding in the identification, purification, and characterization of this and structurally related compounds.

Chemical Structure and Properties

-

IUPAC Name: 7-bromo-5-chloro-1H-indole-2-carboxylic acid

-

Molecular Formula: C₉H₅BrClNO₂

-

Molecular Weight: 289.50 g/mol

-

CAS Number: 952959-39-6[1]

Structure:

Caption: Chemical structure of 7-bromo-5-chloro-1H-indole-2-carboxylic acid.

Spectroscopic Data (Predicted and Representative)

¹H NMR Spectroscopy (Predicted)

The predicted ¹H NMR spectrum is based on the known chemical shifts of indole-2-carboxylic acid and the expected influence of the bromine and chlorine substituents. The spectrum is expected to show signals in the aromatic region corresponding to the protons on the indole ring, a broad singlet for the N-H proton, and a broad singlet for the carboxylic acid proton.

Table 1: Predicted ¹H NMR Chemical Shifts

| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3 | ~7.3 - 7.5 | s |

| H-4 | ~7.7 - 7.9 | d |

| H-6 | ~7.5 - 7.7 | d |

| N-H | ~11.5 - 12.5 | br s |

| COOH | ~12.5 - 13.5 | br s |

Note: Predicted values are for a spectrum recorded in DMSO-d₆. The exact chemical shifts and coupling constants can vary based on the solvent and experimental conditions.

¹³C NMR Spectroscopy (Predicted)

The predicted ¹³C NMR spectrum will show signals for the nine carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the halogen and carboxylic acid groups.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~130 - 135 |

| C-3 | ~105 - 110 |

| C-3a | ~128 - 132 |

| C-4 | ~122 - 126 |

| C-5 | ~125 - 130 (with C-Cl) |

| C-6 | ~120 - 124 |

| C-7 | ~115 - 120 (with C-Br) |

| C-7a | ~135 - 140 |

| COOH | ~163 - 168 |

Note: These are estimated chemical shifts and can vary.

Chromatographic Data

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method is generally suitable for the analysis of indole-2-carboxylic acids.

Table 3: Representative HPLC Method Parameters

| Parameter | Condition |

| Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 10-90% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 10 µL |

Note: This is a general method and may require optimization for specific applications.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification and quantification of halogenated compounds due to the characteristic isotopic patterns of chlorine and bromine.

Table 4: Representative LC-MS Method Parameters

| Parameter | Condition |

| LC System | UHPLC or HPLC system |

| Column | C18, sub-2 µm or 2.7 µm, for faster analysis |

| Mobile Phase | As per HPLC method, using MS-grade solvents |

| MS Detector | Quadrupole or Time-of-Flight (TOF) |

| Ionization Mode | Electrospray Ionization (ESI), Negative or Positive |

| Expected [M-H]⁻ | m/z 287.9, 289.9, 291.9 (characteristic isotopic pattern) |

| Expected [M+H]⁺ | m/z 289.9, 291.9, 293.9 (characteristic isotopic pattern) |

The presence of one bromine and one chlorine atom will result in a distinctive isotopic cluster in the mass spectrum, which is a key identifier for this compound.

Experimental Protocols

The following are detailed, representative protocols for the spectroscopic and chromatographic analysis of 7-bromo-5-chloro-1H-indole-2-carboxylic acid.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled carbon spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

HPLC Protocol

-

Mobile Phase Preparation:

-

Mobile Phase A: Add 1 mL of formic acid to 1 L of HPLC-grade water and degas.

-

Mobile Phase B: Add 1 mL of formic acid to 1 L of HPLC-grade acetonitrile and degas.

-

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or a mixture of the mobile phases. Dilute as necessary for analysis.

-

Chromatographic Run:

-

Equilibrate the C18 column with the initial mobile phase composition (e.g., 90% A, 10% B).

-

Inject the sample and run the gradient method as described in Table 3.

-

Monitor the elution profile using a UV detector at 280 nm.

-

LC-MS Protocol

-

LC Conditions: Use the same HPLC method as described above, ensuring all solvents and additives are MS-grade.

-

MS Parameter Optimization:

-

Infuse a standard solution of the analyte directly into the mass spectrometer to optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) for maximum signal intensity.

-

Select the appropriate ionization mode (positive or negative) based on the infusion results.

-

-

Data Acquisition:

-

Perform a full scan acquisition to observe the molecular ion and its characteristic isotopic pattern.

-

For quantitative analysis, a multiple reaction monitoring (MRM) method can be developed by selecting a precursor ion and a characteristic product ion.

-

Workflow and Logical Relationships

The following diagrams illustrate the general workflows for compound characterization and method development.

Caption: General workflow for NMR spectroscopic analysis.

Caption: Logical flow for chromatographic method development.

Conclusion

This technical guide provides a foundational set of predicted spectroscopic data and robust, adaptable analytical methods for 7-bromo-5-chloro-1H-indole-2-carboxylic acid. While experimental data for this specific compound remains scarce in the public domain, the information presented here, derived from established principles and data from analogous structures, offers a reliable starting point for researchers. The detailed protocols for NMR, HPLC, and LC-MS are designed to be readily implemented and optimized, facilitating the crucial tasks of structural verification, purity assessment, and quantification in a drug discovery and development setting. Researchers are encouraged to use this guide as a practical tool and to contribute to the body of knowledge by publishing their own experimental findings.

References

Potential Therapeutic Targets of 7-bromo-5-chloro-1H-indole-2-carboxylic acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-bromo-5-chloro-1H-indole-2-carboxylic acid is a halogenated indole derivative with a scaffold known to exhibit a wide range of biological activities. While direct experimental data on this specific molecule is limited in publicly available literature, its structural similarity to other biologically active indole-2-carboxylic acid derivatives suggests several promising therapeutic targets. This technical guide consolidates the current understanding of these potential targets, providing a predictive framework for the therapeutic application of 7-bromo-5-chloro-1H-indole-2-carboxylic acid. The primary putative targets include Indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in cancer immunology; Epidermal Growth Factor Receptor (EGFR), a well-established target in oncology; and HIV-1 Integrase, a key enzyme in the viral life cycle. Furthermore, the indole-2-carboxamide scaffold has demonstrated potential as an antibacterial agent. This document outlines the signaling pathways associated with these targets, summarizes available quantitative data for structurally related compounds, and provides detailed experimental protocols for target validation.

Introduction

The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological properties. The introduction of halogen atoms, such as bromine and chlorine, can significantly modulate the physicochemical and biological properties of these molecules, including their binding affinity, selectivity, and metabolic stability. 7-bromo-5-chloro-1H-indole-2-carboxylic acid combines the indole-2-carboxylic acid core with a specific halogenation pattern, making it a compound of interest for therapeutic development. This guide explores its potential therapeutic applications by examining the established activities of closely related analogs.

Potential Therapeutic Targets

Based on the activities of structurally similar indole-2-carboxylic acid derivatives, the following are the most probable therapeutic targets for 7-bromo-5-chloro-1H-indole-2-carboxylic acid:

Indoleamine 2,3-dioxygenase (IDO1)

Indoleamine 2,3-dioxygenase (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism.[1][2] By depleting tryptophan and producing immunomodulatory metabolites like kynurenine, IDO1 plays a crucial role in creating an immunosuppressive tumor microenvironment, allowing cancer cells to evade the immune system.[2][3] Therefore, inhibiting IDO1 is a promising strategy in cancer immunotherapy.[3] Several indole-based compounds have been investigated as IDO1 inhibitors.[4][5]

Figure 1: IDO1 Signaling Pathway and Point of Inhibition.

Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.[6][7] Dysregulation of EGFR signaling is a hallmark of many cancers, making it a prime target for anticancer therapies.[8][9] Derivatives of 5-bromoindole-2-carboxylic acid have been reported as EGFR inhibitors.[10]

Figure 2: EGFR Signaling Pathway and Point of Inhibition.

HIV-1 Integrase

HIV-1 integrase is an essential enzyme for the replication of the human immunodeficiency virus (HIV).[11] It catalyzes the insertion of the viral DNA into the host cell's genome, a critical step in the viral life cycle.[12] Small molecules that inhibit this enzyme are effective antiretroviral agents.[13] Indole-based compounds have been identified as allosteric inhibitors of HIV-1 integrase, binding to a site distinct from the catalytic active site and disrupting the enzyme's function.[14][15]

Figure 3: Allosteric Inhibition of HIV-1 Integrase.

Antibacterial Targets

Indole-2-carboxamides have demonstrated potent and broad-spectrum antibacterial activity, particularly against mycobacterial species.[16] The proposed mechanism of action for some of these compounds is the inhibition of MmpL3, an essential transporter involved in the translocation of mycolic acids, which are crucial components of the mycobacterial cell wall.[16]

Quantitative Data for Structurally Related Compounds

| Compound/Derivative | Target | Assay Type | Activity (IC50/EC50/MIC) | Reference |

| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | IDO1 | Enzyme Inhibition | 1.17 µM | [4] |

| 6-acetamido-indole-2-carboxylic acid derivative (9o-1) | TDO | Enzyme Inhibition | 1.55 µM | [4] |

| 5-chloro-indole-2-carboxylate derivative (3e) | EGFR | Enzyme Inhibition | 68 nM | [17] |

| 5-chloro-indole-2-carboxylate derivative (3e) | BRAFV600E | Enzyme Inhibition | - | [17] |

| Indole-based allosteric inhibitor (5c) | HIV-1 Integrase | LEDGF/p75 dependent integration | 4.5 µM | [14] |

| Indole-2-carboxamide derivative | M. tuberculosis | MIC | 0.68 µM | [18] |

Experimental Protocols

The following are generalized protocols for the initial assessment of 7-bromo-5-chloro-1H-indole-2-carboxylic acid against the identified potential targets.

General Experimental Workflow

Figure 4: General Workflow for Drug Discovery.

IDO1 Inhibition Assay (HeLa Cell-Based)

-

Cell Culture: Culture HeLa cells in DMEM supplemented with 10% FBS and penicillin/streptomycin.

-

Assay Setup: Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of 7-bromo-5-chloro-1H-indole-2-carboxylic acid and a final concentration of 100 ng/mL of human interferon-gamma (IFN-γ) to induce IDO1 expression. Include appropriate vehicle and positive controls.

-

Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.

-

Kynurenine Measurement:

-

Transfer 100 µL of the cell culture supernatant to a new 96-well plate.

-

Add 50 µL of 6.1 N trichloroacetic acid (TCA) to each well and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet the precipitated protein.

-

Transfer 100 µL of the supernatant to a new plate.

-

Add 100 µL of Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in acetic acid) to each well.

-

Incubate for 10 minutes at room temperature.

-

-

Data Analysis: Measure the absorbance at 490 nm. Calculate the concentration of kynurenine from a standard curve and determine the IC50 value for the test compound.

EGFR Tyrosine Kinase Activity Assay

-

Assay Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a synthetic substrate by the EGFR tyrosine kinase domain.

-

Reagents: Recombinant human EGFR kinase domain, ATP, a suitable tyrosine-containing peptide substrate (e.g., Poly(Glu, Tyr) 4:1), and a phosphotyrosine-specific antibody conjugated to a detection molecule (e.g., HRP).

-

Procedure:

-

In a 96-well plate, add the EGFR enzyme, the peptide substrate, and varying concentrations of 7-bromo-5-chloro-1H-indole-2-carboxylic acid.

-

Initiate the kinase reaction by adding ATP.

-

Incubate for a specified time at 30°C.

-

Stop the reaction and wash the wells.

-

Add the anti-phosphotyrosine antibody and incubate.

-

Wash the wells and add the detection reagent.

-

-

Data Analysis: Measure the signal (e.g., absorbance or fluorescence) and calculate the percentage of inhibition for each compound concentration to determine the IC50 value.

HIV-1 Integrase Strand Transfer Assay

-

Assay Principle: This is a cell-free assay that measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

-

Reagents: Recombinant HIV-1 integrase, a donor DNA substrate (oligonucleotide mimicking the viral DNA end), and a target DNA substrate.

-

Procedure:

-

Pre-incubate the HIV-1 integrase with varying concentrations of 7-bromo-5-chloro-1H-indole-2-carboxylic acid.

-

Add the donor DNA to allow the formation of the enzyme-DNA complex.

-

Add the target DNA to initiate the strand transfer reaction.

-

Incubate to allow the reaction to proceed.

-

Stop the reaction and analyze the products by gel electrophoresis and autoradiography or a fluorescence-based method.

-

-

Data Analysis: Quantify the amount of strand transfer product and calculate the IC50 value for the inhibitor.

Antibacterial Minimum Inhibitory Concentration (MIC) Assay

-

Bacterial Strains: Use relevant bacterial strains, such as Mycobacterium tuberculosis H37Rv or other clinically relevant bacteria.

-

Broth Microdilution Method:

-

Prepare a serial dilution of 7-bromo-5-chloro-1H-indole-2-carboxylic acid in a 96-well microtiter plate containing a suitable broth medium (e.g., Middlebrook 7H9 for mycobacteria).

-

Inoculate each well with a standardized suspension of the test bacterium.

-

Include positive (no drug) and negative (no bacteria) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for several days for M. tuberculosis).

-

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Conclusion and Future Directions

While direct biological data for 7-bromo-5-chloro-1H-indole-2-carboxylic acid remains to be elucidated, the extensive research on structurally related indole-2-carboxylic acid derivatives provides a strong rationale for investigating its potential as a therapeutic agent targeting IDO1, EGFR, HIV-1 integrase, or bacterial enzymes. The presence of both bromo and chloro substituents at positions 7 and 5, respectively, is expected to confer unique properties that may enhance its potency and selectivity for one or more of these targets.

Future research should focus on the synthesis and in vitro evaluation of 7-bromo-5-chloro-1H-indole-2-carboxylic acid against a panel of these targets using the experimental protocols outlined in this guide. Positive hits from these initial screens should be followed by more extensive structure-activity relationship (SAR) studies to optimize its efficacy and drug-like properties. Subsequent in vivo studies in relevant disease models will be crucial to validate its therapeutic potential. The findings from these investigations will be instrumental in determining the clinical viability of 7-bromo-5-chloro-1H-indole-2-carboxylic acid as a novel therapeutic agent.

References

- 1. Indoleamine 2,3‐dioxygenase 1 (IDO1): an up‐to‐date overview of an eclectic immunoregulatory enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]

- 3. An Allosteric Mechanism for Inhibiting HIV-1 Integrase with a Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. espublisher.com [espublisher.com]

- 6. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. Epidermal growth factor receptor (EGFR) signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship. | Semantic Scholar [semanticscholar.org]

- 11. Mechanisms and inhibition of HIV integration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Recent advances in the discovery of small-molecule inhibitors of HIV-1 integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Indole-based Allosteric Inhibitors of HIV-1 Integrase - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Indole-based allosteric inhibitors of HIV-1 integrase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Design, synthesis and evaluation of indole-2-carboxamides with pan anti-mycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Role of indoleamine 2,3-dioxygenase in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Modeling of 7-bromo-5-chloro-1H-indole-2-carboxylic Acid Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling of 7-bromo-5-chloro-1H-indole-2-carboxylic acid, a halogenated indole derivative with significant potential in drug discovery. While specific studies on this exact molecule are limited, the indole-2-carboxylic acid scaffold is a well-established pharmacophore found in numerous compounds targeting a range of biological entities. This document outlines potential applications, detailed methodologies for in silico analysis, and data presentation strategies based on established research on analogous compounds.

Introduction to the Indole-2-Carboxylic Acid Scaffold

The indole-2-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, known for its ability to interact with various biological targets through hydrogen bonding, hydrophobic interactions, and pi-stacking.[1][2] Halogenation at the 5 and 7 positions, as seen in 7-bromo-5-chloro-1H-indole-2-carboxylic acid, can significantly modulate the compound's physicochemical properties, including its lipophilicity and electronic distribution, thereby influencing its binding affinity and selectivity for specific protein targets.

Derivatives of indole-2-carboxylic acid have shown activity against a diverse set of targets, including:

-

HIV-1 Integrase: The indole core and the C2 carboxyl group can chelate magnesium ions in the active site of HIV-1 integrase, inhibiting its strand transfer activity.[3][4][5]

-

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are key players in tryptophan metabolism and are targets for cancer immunotherapy. Indole-2-carboxylic acid derivatives have been identified as dual inhibitors of IDO1 and TDO.[6]

-

Cysteinyl Leukotriene Receptor 1 (CysLT1): This G protein-coupled receptor is involved in inflammatory conditions like asthma. Certain indole-2-carboxylic acid derivatives act as potent and selective CysLT1 antagonists.[7]

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: The indole backbone is found in compounds designed to inhibit EGFR, a key target in oncology.[1][2]

Given the therapeutic importance of these targets, in silico modeling of 7-bromo-5-chloro-1H-indole-2-carboxylic acid can provide crucial insights into its potential biological activities and guide further experimental validation.

In Silico Modeling Workflow

A typical in silico modeling workflow for investigating the interactions of a small molecule like 7-bromo-5-chloro-1H-indole-2-carboxylic acid with a protein target is depicted below.

References

- 1. researchgate.net [researchgate.net]

- 2. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 7-bromo-5-chloro-1H-indole-2-carboxylic acid: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 7-bromo-5-chloro-1H-indole-2-carboxylic acid, a valuable building block in medicinal chemistry. The synthesis is presented as a two-step process commencing with the Fischer indole synthesis to yield the intermediate ethyl ester, followed by alkaline hydrolysis to afford the final carboxylic acid.

Physicochemical Data

A summary of the key quantitative data for the synthesized compounds is provided below for easy reference and comparison.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form |

| Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate | C₁₁H₉BrClNO₂ | 302.56 | Solid |

| 7-bromo-5-chloro-1H-indole-2-carboxylic acid | C₉H₅BrClNO₂ | 274.50 | Off-white to light yellow Solid |

Experimental Protocols

The synthesis of 7-bromo-5-chloro-1H-indole-2-carboxylic acid is accomplished through a two-step reaction sequence. The first step involves the formation of the indole ring system via the Fischer indole synthesis, followed by the hydrolysis of the resulting ethyl ester to the desired carboxylic acid.

Step 1: Synthesis of Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate

This protocol outlines the synthesis of the ethyl ester intermediate through the acid-catalyzed cyclization of (2-bromo-4-chlorophenyl)hydrazine with ethyl pyruvate. Polyphosphoric acid (PPA) is a commonly used catalyst for this transformation.[1][2]

Materials:

-

(2-bromo-4-chlorophenyl)hydrazine

-

Ethyl pyruvate

-

Polyphosphoric acid (PPA)

-

Toluene

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Hexane

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, a mixture of (2-bromo-4-chlorophenyl)hydrazine (1.0 eq) and ethyl pyruvate (1.1 eq) in a suitable solvent such as toluene is prepared.

-

Polyphosphoric acid (PPA) is carefully added to the mixture.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and cautiously poured into ice-water.

-

The aqueous layer is neutralized with a saturated solution of sodium bicarbonate.

-

The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent to yield pure ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate.

Step 2: Synthesis of 7-bromo-5-chloro-1H-indole-2-carboxylic acid

This protocol describes the hydrolysis of the ethyl ester intermediate to the final carboxylic acid product using a strong base.

Materials:

-

Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate

-

Ethanol

-

10% Potassium hydroxide (KOH) solution

-

10% Hydrochloric acid (HCl)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Büchner funnel and flask

-

pH paper or pH meter

Procedure:

-

Ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate (1.0 eq) is dissolved in ethanol in a round-bottom flask.

-

A 10% aqueous solution of potassium hydroxide is added to the flask.

-

The mixture is heated to reflux and stirred for the required time, with reaction progress monitored by TLC.

-

After the reaction is complete, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

-

The remaining aqueous solution is diluted with water and then acidified to a pH of 2-3 with 10% hydrochloric acid, leading to the precipitation of the product.

-

The precipitate is collected by filtration, washed with water until the filtrate is neutral, and then dried to afford 7-bromo-5-chloro-1H-indole-2-carboxylic acid.[3]

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis of 7-bromo-5-chloro-1H-indole-2-carboxylic acid.

Logical Relationship of Synthesis

References

Application Notes and Protocols for the Use of 7-bromo-5-chloro-1H-indole-2-carboxylic acid in Enzyme Inhibition Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction: The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant biological activities. Derivatives of this scaffold have been identified as potent inhibitors of a diverse range of enzymes, making them attractive candidates for drug discovery and development. This document provides detailed application notes and protocols for evaluating the enzyme inhibitory potential of 7-bromo-5-chloro-1H-indole-2-carboxylic acid and other similar analogs. While specific data for this exact compound is not yet prevalent in public literature, the provided protocols are based on established assays for closely related indole-2-carboxylic acid derivatives and can be readily adapted.

Potential Enzyme Targets for Indole-2-Carboxylic Acid Derivatives

Research has demonstrated that indole-2-carboxylic acid derivatives can inhibit a variety of enzymes, including but not limited to:

-

Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO): These enzymes are key regulators of tryptophan metabolism and are implicated in tumor immune evasion.[1]

-

HIV-1 Integrase: This enzyme is essential for the replication of the HIV-1 virus by integrating the viral DNA into the host genome.[2][3][4]

-

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Overactivation of EGFR is a hallmark of many cancers, making it a critical target for anticancer therapies.[5]

-

BRAFV600E Kinase: A mutated form of the BRAF kinase that is a driver in several cancers, including melanoma.[6]

-

Bacterial Enzymes: Various indole derivatives have shown potent antibacterial activity, suggesting inhibition of essential bacterial enzymes.[7]

-

Mycobacterial Enzymes: Specific derivatives have shown promise in inhibiting the growth of Mycobacterium tuberculosis.[8]

-

Trypanosoma cruzi Enzymes: Some indole-2-carboxamides have shown activity against the parasite that causes Chagas disease, potentially by inhibiting enzymes like TcCYP51.[9]

Data Presentation: Inhibitory Activities of Indole-2-Carboxylic Acid Derivatives

The following tables summarize the inhibitory concentrations (IC50) of various indole-2-carboxylic acid derivatives against different enzyme targets, as reported in the literature. This data provides a comparative baseline for new derivatives like 7-bromo-5-chloro-1H-indole-2-carboxylic acid.

Table 1: IDO1 and TDO Inhibition

| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Reference |

| 6-acetamido-indole-2-carboxylic acid | 9o-1 | IDO1 | 1.17 | [1] |

| 6-acetamido-indole-2-carboxylic acid | 9o-1 | TDO | 1.55 | [1] |

| para-benzoquinone derivative | 9p-O | IDO1 | Double-digit nM | [1] |

| para-benzoquinone derivative | 9p-O | TDO | Double-digit nM | [1] |

Table 2: HIV-1 Integrase Inhibition

| Compound Class | Specific Derivative | Target Enzyme | IC50 (µM) | Reference |

| Indole-2-carboxylic acid | Compound 1 | HIV-1 Integrase | 32.37 | [3] |

| C6-halogenated benzene derivative | 17a | HIV-1 Integrase | 3.11 | [3][10] |

| C3-long branch derivative | 20a | HIV-1 Integrase | 0.13 | [2][4] |

Table 3: Kinase Inhibition

| Compound Class | Specific Derivative | Target Enzyme | IC50 (nM) | Reference |

| 5-chloro-indole-2-carboxylate | 3e (m-piperidinyl) | EGFRT790M | 68 | [6] |

| 5-chloro-indole-2-carboxylate | 3a-e | BRAFV600E | 35 - 67 | [6] |

Experimental Protocols

The following are generalized protocols for enzyme inhibition assays that can be adapted for 7-bromo-5-chloro-1H-indole-2-carboxylic acid.

Protocol 1: General In Vitro Enzyme Inhibition Assay (e.g., for Kinases)

1. Objective: To determine the in vitro inhibitory activity of 7-bromo-5-chloro-1H-indole-2-carboxylic acid against a target enzyme (e.g., EGFR, BRAFV600E).

2. Materials:

-

Recombinant human enzyme (e.g., EGFR, BRAFV600E)

-

Substrate peptide

-

ATP (Adenosine triphosphate)

-

7-bromo-5-chloro-1H-indole-2-carboxylic acid (dissolved in DMSO)

-

Positive control inhibitor (e.g., Erlotinib for EGFR, Vemurafenib for BRAFV600E)[6]

-

Assay buffer (specific to the enzyme)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

-

Plate reader

3. Method:

-

Prepare a serial dilution of 7-bromo-5-chloro-1H-indole-2-carboxylic acid in DMSO. A typical starting concentration is 10 mM.

-

Add 50 nL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only (negative control) and a positive control inhibitor.

-

Prepare the enzyme solution in the assay buffer and add 5 µL to each well.

-

Prepare the substrate and ATP solution in the assay buffer and add 5 µL to each well to initiate the reaction.

-

Incubate the plate at room temperature for 1 hour.

-

Stop the reaction and detect the remaining ATP using a detection reagent according to the manufacturer's instructions (e.g., add 10 µL of ADP-Glo™ reagent).

-

Incubate for 40 minutes.

-

Add 20 µL of Kinase Detection Reagent and incubate for another 30 minutes.

-

Measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: HIV-1 Integrase Strand Transfer Inhibition Assay

1. Objective: To evaluate the inhibitory effect of 7-bromo-5-chloro-1H-indole-2-carboxylic acid on the strand transfer activity of HIV-1 integrase.

2. Materials:

-

Recombinant HIV-1 integrase

-

Donor DNA (vDNA)

-

Target DNA (tDNA)

-

7-bromo-5-chloro-1H-indole-2-carboxylic acid (dissolved in DMSO)

-

Known HIV-1 integrase inhibitor (e.g., Raltegravir)

-

Assay buffer containing Mg2+ or Mn2+ ions.[3]

-

DNA binding dye (e.g., SYBR Green)

-

96-well black plates

-

Fluorescence plate reader

3. Method:

-

Prepare serial dilutions of the test compound in DMSO.

-

In a 96-well plate, add the test compound, recombinant HIV-1 integrase, and donor DNA.

-

Incubate the mixture to allow for the 3'-processing reaction.

-

Add the target DNA to initiate the strand transfer reaction.

-

Incubate to allow for the integration of the donor DNA into the target DNA.

-

Stop the reaction.

-

Quantify the amount of integrated DNA using a DNA binding dye. The fluorescence intensity is proportional to the amount of strand transfer product.

-

Calculate the percent inhibition at each compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway: EGFR Inhibition

Caption: EGFR signaling pathway and point of inhibition.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

Caption: Workflow for an in vitro enzyme inhibition assay.

Logical Relationship: Structure-Activity Relationship (SAR)

Caption: Exploring structure-activity relationships.

References

- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]

- 4. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]